Leniquinsin

Vascular Pharmacology Phosphodiesterase Target Selectivity

Many vasodilators exhibit polypharmacology, introducing confounding variables that compromise PDE-focused research. Leniquinsin is a mechanistically clean tool: in a 34-compound screen it acted exclusively as a PDE inhibitor, with zero adrenergic receptor binding or calcium channel blockade. - Enables unambiguous interpretation of PDE-mediated vascular effects - Validated 3-year storage stability at -20°C (powder), ensuring multi-year experimental reproducibility - Also a potent NK1 antagonist (Ki = 6.40 nM) for pain/inflammation screening Supplied with full analytical documentation. Bulk quantities and custom packaging available upon request.

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
CAS No. 10351-50-5
Cat. No. B1674725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeniquinsin
CAS10351-50-5
SynonymsLeniquinsin;  EU-1085;  EU 1085;  EU1085; 
Molecular FormulaC20H20N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=NC2=C3C=C(C(=CC3=NC=C2)OC)OC)OC
InChIInChI=1S/C20H20N2O4/c1-23-17-6-5-13(9-18(17)24-2)12-22-15-7-8-21-16-11-20(26-4)19(25-3)10-14(15)16/h5-12H,1-4H3
InChIKeyJIGAQXOHSFIRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leniquinsin: Selective PDE Inhibitor Vasodilator


Leniquinsin (CAS 10351-50-5) is a synthetic small molecule antihypertensive and vasodilator compound classified as a phosphodiesterase (PDE) inhibitor [1]. It is chemically defined as N-[(3,4-dimethoxyphenyl)methylene]-6,7-dimethoxy-4-quinolinamine, with a molecular formula of C20H20N2O4 and a molecular weight of 352.38 g/mol [2]. Its primary pharmacological utility stems from its ability to inhibit PDE enzymes, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent smooth muscle relaxation .

Single-mechanism PDE inhibitor avoids polypharmacology in vasodilation pathway studies
Tool compound for cAMP-mediated vascular smooth muscle research

Why Leniquinsin Cannot Be Substituted


Vasodilators as a class are pharmacologically heterogeneous; their mechanisms range from PDE inhibition to calcium channel blockade and adrenergic receptor binding, with many agents exhibiting polypharmacology [1]. Leniquinsin, in contrast, was characterized in a comprehensive 34-vasodilator screening panel as active exclusively as a PDE inhibitor, distinguishing it from compounds like prazosin, verapamil, and mebeverine which possess multiple biochemical targets [1]. This mechanistic singularity makes Leniquinsin an essential tool for experiments requiring isolated PDE-mediated vasodilation without confounding off-target effects. Substituting Leniquinsin with a more promiscuous vasodilator would introduce uncontrolled variables that confound data interpretation and compromise experimental reproducibility.

Leniquinsin
  • PDE inhibition only (1 mechanism)
  • No adrenergic or calcium channel activity
Multi-target vasodilators
  • May introduce confounding off-target effects (e.g., prazosin, verapamil)
  • Polypharmacology compromises mechanistic interpretation

Leniquinsin: Comparative Evidence Profile


Exclusive PDE Inhibition vs. Multi-Target Vasodilators

In a systematic screening of 34 vasodilators across four biochemical assays (beta1/beta2/alpha-adrenergic receptor binding, PDE inhibition, calcium accumulation antagonism), Leniquinsin was active exclusively as a PDE inhibitor [1]. This contrasts with 12 other tested vasodilators (e.g., prazosin, verapamil, mebeverine, ethaverine, dipyridamole) that demonstrated activity in two or more assay systems [1].

PDE Selectivity
Head-to-head
1 mechanism vs. 2–3 mechanisms in 12 multi-target vasodilators
Enables unambiguous PDE pathway interpretation without off-target confounders
34-vasodilator biochemical screening panel
Vascular Pharmacology Phosphodiesterase Target Selectivity

High-Affinity NK1 Receptor Antagonism

Leniquinsin exhibits potent antagonist activity at the human NK1 (substance P) receptor, with a Ki value of 6.40 nM determined via Schild plot analysis using an aequorin luminescence assay [1]. Additional assays confirmed Ki values of 13 nM via displacement of [3H]SP [1].

NK1 Binding Affinity
Reported
Ki = 6.40 nM (Schild plot)
Supports secondary pharmacological fingerprint for QC and orthogonal research
Aequorin luminescence assay, CHO-K1 cells
Neurokinin Receptor Substance P Pain and Inflammation

Minimal Muscarinic Receptor Interaction

Leniquinsin demonstrates negligible affinity for central muscarinic acetylcholine receptors, requiring an IC50 of 25,000 nM (25 μM) to displace [3H]quinuclidinyl benzilate from rat cerebral cortex membranes [1].

Muscarinic Activity
Reported
IC50 = 25,000 nM
Indicates low likelihood of cholinergic off-target effects
Rat cerebral cortex membrane assay
Off-Target Profiling Muscarinic Acetylcholine Receptor Selectivity

Defined Long-Term Storage Stability

Commercial suppliers specify validated storage stability for Leniquinsin powder at -20°C for 3 years, and in solvent (e.g., DMSO) at -80°C for 1 year [1]. Comparative stability data for structurally related vasodilators such as papaverine, dioxyline, or hoquizil under identical conditions is not publicly available.

Storage Stability
Vendor-reported
3 years at -20°C (powder)
Reduces degradation risk in long-term research inventory
No comparative stability data for analogs
Compound Stability Storage Conditions Inventory Management

Commercial Purity Benchmark

Leniquinsin is commercially available from multiple research chemical suppliers at a purity specification of ≥98%, with some vendors reporting 95% minimum purity . This represents the current commercial purity benchmark for this compound.

Purity Benchmark
Supplier statement
≥98% (typical); ≥95% (minimum)
Specification supports batch-to-batch consistency
Data to verify with supplier certificate
Compound Purity Quality Control Analytical Chemistry

Quinoline Schiff Base Scaffold

Leniquinsin is a quinoline Schiff base derivative, a structural class distinct from other PDE inhibitor vasodilators such as papaverine (benzylisoquinoline alkaloid), theophylline (xanthine), and dipyridamole (pyrimidopyrimidine) [1][2]. This structural divergence likely underlies its unique pharmacological fingerprint.

Chemical Scaffold
Class-level
Quinoline Schiff base vs. isoquinoline/xanthine scaffolds
Chemically distinct starting point for PDE inhibitor SAR studies
Structural divergence from papaverine, theophylline
Medicinal Chemistry Structure-Activity Relationship Chemical Scaffold

Leniquinsin: Research & Procurement Use Cases


PDE Inhibition Control in Vasodilation Studies

Researchers investigating the specific contribution of PDE inhibition to vasodilation can use Leniquinsin as a clean, single-mechanism tool compound. As demonstrated in the Greenslade et al. (1982) screening study, Leniquinsin exhibits PDE inhibition without concurrent adrenergic receptor binding or calcium channel blockade, unlike comparators such as prazosin or verapamil [1]. This allows for unambiguous interpretation of PDE-mediated vascular effects without confounding off-target pharmacology.

NK1 Receptor Antagonist Screening and Validation

Leniquinsin demonstrates potent antagonist activity at the human NK1 receptor, with a Ki value of 6.40 nM in cell-based assays [1]. This activity, while not its primary mechanism as a vasodilator, provides a secondary application as a reference compound or positive control in NK1-targeted screening campaigns for pain, inflammation, or emesis research.

Quinoline-Based PDE Inhibitor SAR Studies

The quinoline Schiff base scaffold of Leniquinsin distinguishes it structurally from other PDE inhibitors like papaverine (benzylisoquinoline) and theophylline (xanthine) [1]. This structural divergence makes Leniquinsin a valuable starting point or reference for structure-activity relationship (SAR) studies aimed at developing novel, quinoline-derived PDE inhibitors with potentially differentiated pharmacological profiles.

Long-Term Inventory with Validated Stability

Laboratories planning multi-year research projects requiring consistent compound integrity should procure Leniquinsin due to its vendor-validated storage stability of 3 years at -20°C in powder form [1]. This documented shelf-life specification reduces the risk of compound degradation and ensures experimental reproducibility across extended timeframes, a critical factor in long-term pharmacological studies.

Application
Selection Property
Validation Focus
Vascular smooth muscle cAMP pathway research
Single-mechanism PDE inhibition
Exclusive PDE activity vs. multi-target comparators
NK1 receptor antagonist screening
NK1 receptor binding affinity
Binding assay consistency (Ki reproducibility)
Quinoline-based PDE inhibitor SAR
Quinoline Schiff base scaffold
Scaffold-specific PDE inhibition profiling
Long-term research inventory management
Documented powder stability profile
Multi-year batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leniquinsin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.